molecular formula C18H11N3O4 B7747846 2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile

2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile

Cat. No.: B7747846
M. Wt: 333.3 g/mol
InChI Key: HWTCMURDSKKCLB-UHFFFAOYSA-N
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Description

2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile typically involves multi-step organic reactions. One possible route could involve the condensation of 1,3-dioxoindene with 2-methyl-4-nitroaniline in the presence of a suitable catalyst and solvent. The reaction conditions may include elevated temperatures and inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane or ethanol could be used depending on the reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in developing new pharmaceuticals due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of organic electronic materials such as organic semiconductors.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-aminoanilino)acetonitrile: Similar structure but with an amino group instead of a nitro group.

    2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-chloroanilino)acetonitrile: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile might confer unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics.

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4/c1-10-8-11(21(24)25)6-7-14(10)20-15(9-19)16-17(22)12-4-2-3-5-13(12)18(16)23/h2-8,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTCMURDSKKCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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